An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS: 7312-18-7)
An In-depth Technical Guide to 5-Bromobenzo[b]thiophene-2-carbaldehyde (CAS: 7312-18-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromobenzo[b]thiophene-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, serving as a critical resource for its utilization in research and development.
Physicochemical Properties
5-Bromobenzo[b]thiophene-2-carbaldehyde is a solid organic compound.[1] Its core structure consists of a benzene ring fused to a thiophene ring, functionalized with a bromine atom on the benzene ring and an aldehyde group on the thiophene ring. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 7312-18-7 | [1] |
| Molecular Formula | C₉H₅BrOS | [1] |
| Molecular Weight | 241.10 g/mol | [2] |
| Monoisotopic Mass | 239.92445 Da | [3] |
| SMILES | BrC1=CC2=C(SC(C=O)=C2)C=C1 | [2] |
| InChIKey | JCWGQAINAKCVJX-UHFFFAOYSA-N | [3] |
| Storage | 2-8°C, Inert atmosphere | [2] |
Spectroscopic Profile
| Spectroscopy | Predicted Data | Interpretation |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.5 ppm (m, 4H, Ar-H) | The downfield singlet is characteristic of the highly deshielded aldehyde proton. The complex multiplet in the aromatic region corresponds to the protons on the benzothiophene ring system. |
| ¹³C NMR | δ ~184 ppm (C=O), δ 120-145 ppm (Ar-C) | The signal far downfield is indicative of the aldehyde carbonyl carbon. Multiple signals in the aromatic region represent the carbons of the fused ring system. |
| Infrared (IR) | ~1670-1685 cm⁻¹ (C=O, strong), ~2720-2820 cm⁻¹ (Aldehyde C-H, medium), ~3100 cm⁻¹ (Ar C-H, medium), ~1450-1550 cm⁻¹ (Ar C=C, medium) | The strong absorption around 1670 cm⁻¹ is the most prominent feature, corresponding to the carbonyl stretch of the aromatic aldehyde.[4][5] Characteristic aldehyde C-H stretches and aromatic ring vibrations are also expected. |
| Mass Spec. (ESI) | [M+H]⁺: 240.93173 m/z, [M+Na]⁺: 262.91367 m/z | These values correspond to the predicted masses for the protonated and sodiated molecular ions, useful for mass spectrometry-based identification.[3] |
Synthesis and Reactivity
Plausible Synthesis
A direct, documented synthesis protocol for 5-Bromobenzo[b]thiophene-2-carbaldehyde is not explicitly detailed in the available literature. However, a highly plausible route involves the formylation of 5-bromobenzo[b]thiophene. The Vilsmeier-Haack reaction is a standard method for such transformations.
Detailed Experimental Protocol (Hypothetical)
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve 5-bromobenzo[b]thiophene (1 equivalent) in a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is basic (pH > 8). The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.[4][6]
Key Reactivity
The molecule possesses two primary sites for chemical modification: the aldehyde group and the carbon-bromine bond. This dual reactivity makes it a valuable precursor for generating diverse chemical libraries.
Applications in Research and Drug Development
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Derivatives have demonstrated a wide spectrum of biological activities.[9][10][11] 5-Bromobenzo[b]thiophene-2-carbaldehyde serves as a key intermediate for synthesizing novel compounds for biological screening.[12][13]
| Biological Activity of Benzothiophene Derivatives | Therapeutic Area | Reference |
| Anticancer | Oncology | [7][9] |
| Anti-inflammatory | Inflammation | [9][12] |
| Antimicrobial / Antifungal | Infectious Diseases | [7][12] |
| Anticonvulsant | Neurology | [8][9] |
| Antitubercular | Infectious Diseases | [9] |
| Antidiabetic | Metabolic Disorders | [8][9] |
| Neuroprotective | Neurology | [7][9] |
The logical workflow from this core building block to potential therapeutic agents involves chemical synthesis to create a library of diverse derivatives, followed by high-throughput biological screening to identify lead compounds.[7]
Safety and Handling
This compound is intended for laboratory research use only.[14] The toxicological properties have not been fully investigated, and it should be handled with care.[14]
| Safety Aspect | Information | Reference |
| GHS Hazards | Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. | [15][16] |
| Precautions | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [14][15][17] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage is refrigerated under an inert atmosphere. | [2][15] |
| Incompatibilities | Strong oxidizing agents. | [15] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. Hazardous decomposition products include carbon monoxide, sulfur oxides, and hydrogen bromide. | [14] |
References
- 1. scbt.com [scbt.com]
- 2. 7312-18-7|5-Bromobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5-bromo-benzo[b]thiophene-2-carbaldehyde (C9H5BrOS) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. combi-blocks.com [combi-blocks.com]
- 15. fishersci.com [fishersci.com]
- 16. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
